molecular formula C21H24Br3N3O4 B145456 14-Debromoprearaplysillin I CAS No. 136685-30-8

14-Debromoprearaplysillin I

Cat. No. B145456
M. Wt: 622.1 g/mol
InChI Key: DJJKDYYBOSZKDA-OVVQPSECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Debromoprearaplysillin I is a natural product that has been isolated from marine sponges. This compound has shown promising results in scientific research, particularly in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 14-Debromoprearaplysillin I is not fully understood. However, it has been found to inhibit the activity of certain enzymes, which play a crucial role in the growth and survival of cancer cells. This compound has also been found to induce apoptosis in cancer cells by activating certain signaling pathways.

Biochemical And Physiological Effects

14-Debromoprearaplysillin I has been found to have several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, which play a crucial role in the growth and survival of cancer cells. It has also been found to induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, 14-Debromoprearaplysillin I has been found to have anti-inflammatory and anti-microbial properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 14-Debromoprearaplysillin I in lab experiments is its potential to inhibit the growth of cancer cells. This compound has also been found to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using 14-Debromoprearaplysillin I in lab experiments is its complex structure, which makes it difficult to synthesize.

Future Directions

There are several future directions for the research of 14-Debromoprearaplysillin I. One of the directions is to explore its potential as an anti-cancer drug. Another direction is to investigate its anti-inflammatory and anti-microbial properties. Additionally, further research is needed to understand the mechanism of action of 14-Debromoprearaplysillin I and its potential side effects.
Conclusion:
In conclusion, 14-Debromoprearaplysillin I is a natural product that has shown promising results in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Although there are some limitations to using 14-Debromoprearaplysillin I in lab experiments, it has significant potential for future research and development.

Synthesis Methods

The synthesis of 14-Debromoprearaplysillin I is a challenging task due to its complex structure. However, several methods have been developed to synthesize this compound. One of the most promising methods is the total synthesis approach, which involves the use of various chemical reactions to produce the compound. Another method involves the isolation of 14-Debromoprearaplysillin I from marine sponges.

Scientific Research Applications

14-Debromoprearaplysillin I has shown significant potential in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

CAS RN

136685-30-8

Product Name

14-Debromoprearaplysillin I

Molecular Formula

C21H24Br3N3O4

Molecular Weight

622.1 g/mol

IUPAC Name

(2E)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-3-(3,5-dibromo-4-methoxyphenyl)-2-hydroxyiminopropanamide

InChI

InChI=1S/C21H24Br3N3O4/c1-30-20-16(23)10-14(11-17(20)24)12-18(27-29)21(28)26-7-2-8-31-19-4-3-13(5-6-25)9-15(19)22/h3-4,9-11,29H,2,5-8,12,25H2,1H3,(H,26,28)/b27-18+

InChI Key

DJJKDYYBOSZKDA-OVVQPSECSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)C/C(=N\O)/C(=O)NCCCOC2=C(C=C(C=C2)CCN)Br)Br

SMILES

COC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCCOC2=C(C=C(C=C2)CCN)Br)Br

Canonical SMILES

COC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCCOC2=C(C=C(C=C2)CCN)Br)Br

synonyms

14-debromoprearaplysillin I

Origin of Product

United States

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